molecular formula C13H9N3O3 B14290912 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- CAS No. 113698-47-8

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-

Katalognummer: B14290912
CAS-Nummer: 113698-47-8
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: ICHKAELODFMQPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system fused with a nitrofuran moiety, making it a unique and potentially bioactive molecule .

Vorbereitungsmethoden

The synthesis of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1H-indol-1-amine with 5-nitro-2-furaldehyde under acidic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- involves its interaction with specific molecular targets and pathways. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- lies in its combination of the indole and nitrofuran moieties, which confer distinct chemical reactivity and biological activity .

Eigenschaften

CAS-Nummer

113698-47-8

Molekularformel

C13H9N3O3

Molekulargewicht

255.23 g/mol

IUPAC-Name

N-indol-1-yl-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H9N3O3/c17-16(18)13-6-5-11(19-13)9-14-15-8-7-10-3-1-2-4-12(10)15/h1-9H

InChI-Schlüssel

ICHKAELODFMQPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CN2N=CC3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.